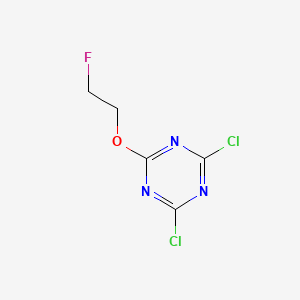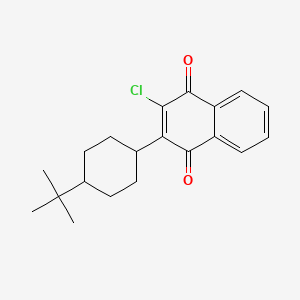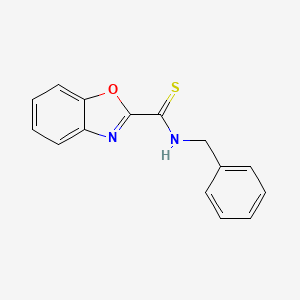
n-Benzyl-1,3-benzoxazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzyl-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both nitrogen and oxygen atoms within the ring, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1,3-benzoxazole-2-carbothioamide typically involves the cyclization of 2-aminophenol with benzyl isothiocyanate under specific conditions. One common method includes:
Cyclization Reaction: The reaction between 2-aminophenol and benzyl isothiocyanate in the presence of a base such as triethylamine, often conducted in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often utilizes scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
n-Benzyl-1,3-benzoxazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines
Eigenschaften
CAS-Nummer |
90298-70-7 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
N-benzyl-1,3-benzoxazole-2-carbothioamide |
InChI |
InChI=1S/C15H12N2OS/c19-15(16-10-11-6-2-1-3-7-11)14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19) |
InChI-Schlüssel |
HDXATOOYGHSZCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


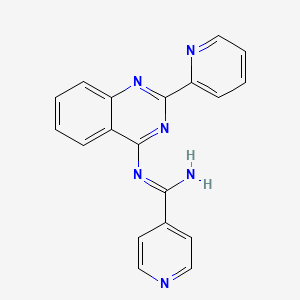
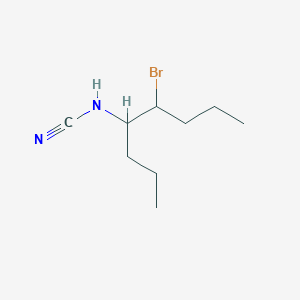
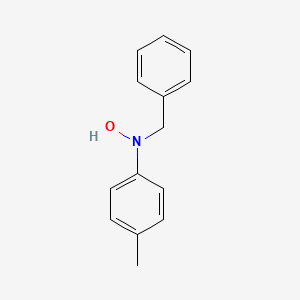


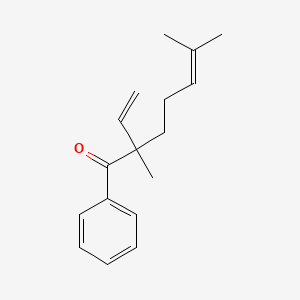
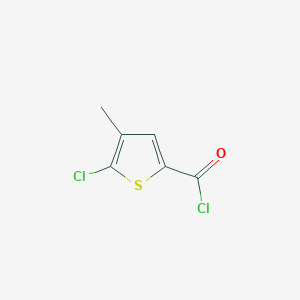
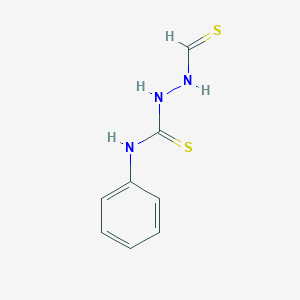
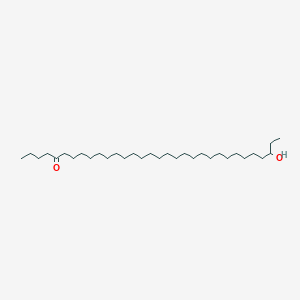
acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
